molecular formula C22H17NO4S B10885659 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate

Cat. No.: B10885659
M. Wt: 391.4 g/mol
InChI Key: DNQFORNIPSGABE-UHFFFAOYSA-N
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Description

2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate: is a chemical compound with the following properties:

    Molecular Formula: CHNOS

    Molecular Weight: 494.561 Da

    ChemSpider ID: 2545712

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves the reaction of acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime with benzoyl chloride . The reaction proceeds via an acylation process, resulting in the formation of the desired compound.

Reaction Conditions:

    Reagents: Acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime, benzoyl chloride

    Solvent: Organic solvent (e.g., dichloromethane)

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods: Industrial-scale production typically involves optimization of the synthetic route, purification steps, and quality control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Acylation: The key reaction in the synthesis involves the acylation of the oxime group.

    Esterification: The compound contains an ester functional group.

Common Reagents and Conditions:

    Benzoyl Chloride: Used for acylation.

    Organic Solvents: Provide a suitable reaction medium.

Major Products: The major product is 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate .

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action is context-dependent and requires further research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds, the uniqueness of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate lies in its specific structure and functional groups.

Similar Compounds:

Remember that further research and characterization are essential for a comprehensive understanding of this compound’s properties and applications

Properties

Molecular Formula

C22H17NO4S

Molecular Weight

391.4 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-phenoxyacetate

InChI

InChI=1S/C22H17NO4S/c24-21(14-27-22(25)15-26-16-8-2-1-3-9-16)23-17-10-4-6-12-19(17)28-20-13-7-5-11-18(20)23/h1-13H,14-15H2

InChI Key

DNQFORNIPSGABE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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